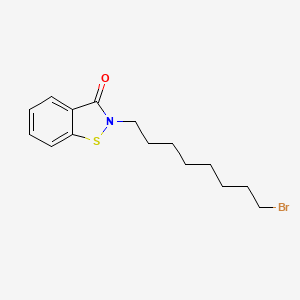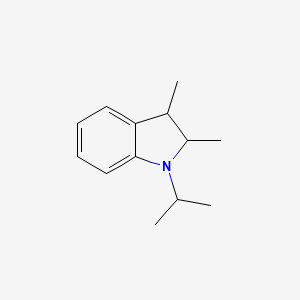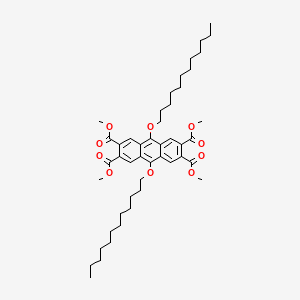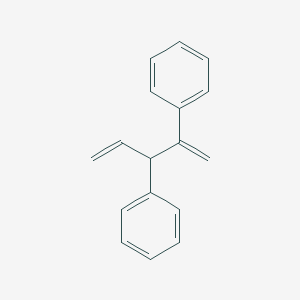![molecular formula C13H28O2Si B12560553 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol CAS No. 144157-69-7](/img/structure/B12560553.png)
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is of interest in organic synthesis due to its unique structure, which includes a silyl-protected alcohol and an alkene moiety. The presence of the silyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations.
Vorbereitungsmethoden
The synthesis of 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol typically involves the protection of an alcohol group using a silylating agent. One common method is the reaction of pent-2-en-1-ol with a silyl chloride, such as tert-butyldimethylsilyl chloride, in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alkene moiety can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The alkene can be reduced to an alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free alcohol. Common reagents for deprotection include tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields of scientific research:
Chemistry: It is used as a protecting group for alcohols in multi-step organic syntheses, allowing for selective reactions at other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where the silyl group provides stability and protection during the synthesis.
Medicine: It may be involved in the development of pharmaceuticals, where protecting groups are essential for the synthesis of complex drug molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, where precise control over functional group reactivity is required.
Wirkmechanismus
The mechanism of action of 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol primarily involves the reactivity of the silyl ether and alkene functional groups. The silyl ether provides protection to the alcohol group, preventing unwanted reactions during synthetic procedures. The alkene moiety can participate in various addition reactions, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol include other silyl-protected alcohols and alkenes, such as:
tert-Butyldimethylsilyl ether (TBDMS ether): A common protecting group for alcohols, providing similar stability and reactivity.
Trimethylsilyl ether (TMS ether): Another silyl ether used for protecting alcohols, but with different steric and electronic properties.
Allyl alcohol derivatives: Compounds with similar alkene functionality, used in various synthetic applications.
The uniqueness of this compound lies in its combination of a silyl-protected alcohol and an alkene, offering versatility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
144157-69-7 |
|---|---|
Molekularformel |
C13H28O2Si |
Molekulargewicht |
244.44 g/mol |
IUPAC-Name |
5-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxypent-2-en-1-ol |
InChI |
InChI=1S/C13H28O2Si/c1-12(2)13(3,4)16(5,6)15-11-9-7-8-10-14/h7-8,12,14H,9-11H2,1-6H3 |
InChI-Schlüssel |
NOXUJHPZFASNIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)[Si](C)(C)OCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Fluoro-4-[(4-pentylphenyl)ethynyl]-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B12560470.png)

![5,8-Diethyl-1H-imidazo[4,5-G]quinoxaline-6,7-dione](/img/structure/B12560479.png)
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)




![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)

![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)

